molecular formula C26H26F3N3O3 B1684314 Erismodegib CAS No. 956697-53-3

Erismodegib

Cat. No. B1684314
M. Wt: 485.5 g/mol
InChI Key: VZZJRYRQSPEMTK-CALCHBBNSA-N
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Description

Erismodegib, also known as Sonidegib or LDE225, is an orally bioavailable, small molecule, Smoothened (SMO) receptor antagonist . It is used for the treatment of adults with a type of skin cancer, called basal cell carcinoma, that has spread to other parts of the body or that has come back after surgery or that your healthcare provider decides cannot be treated with surgery or radiation .


Synthesis Analysis

An efficient synthesis of Erismodegib (LDE225) requires no special conditions and is suitable for industrial production, with high yield .


Molecular Structure Analysis

The molecular formula of Erismodegib is C26H26F3N3O3 . It has a molar mass of 485.507 g/mol .


Chemical Reactions Analysis

The chlorine of 2-chloro-5-nitropyridine was displaced by 2,6-dimethylmorpholine and the nitro group reduced to give 3-amino-6-(2,6-dimethylmorpholino)pyridine .


Physical And Chemical Properties Analysis

Erismodegib has a density of 1.3±0.1 g/cm^3, a boiling point of 544.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Its molar refractivity is 126.7±0.3 cm^3 .

Scientific Research Applications

  • Inhibition of Prostate Cancer Stem Cells : Research has shown that Erismodegib effectively inhibits the growth of prostate cancer stem cells (CSCs) in mice models. This is achieved by regulating key proteins and microRNAs like Bmi-1 and microRNA-128. The compound acts by downregulating the Sonic Hedgehog (Shh) signaling pathway, which is crucial in these cells. Specifically, it has been observed that Erismodegib inhibits the expression of genes associated with cell survival and proliferation in prostate cancer cells, which may offer new avenues for therapy​​​​.

  • Impact on Glioblastoma Initiating Cells : In the context of glioblastoma, a type of brain cancer, Erismodegib has been found to inhibit the epithelial-mesenchymal transition and self-renewal of glioblastoma initiating cells. This is achieved through the regulation of various microRNAs, including miR-21, miR-128, and miR-200. These findings highlight the potential of Erismodegib in targeting specific pathways involved in the aggressiveness and recurrence of glioblastoma​​.

  • Synergistic Effects in Acute Myeloid Leukemia : Erismodegib has also been studied in combination with other drugs like 5-azacytidine for the treatment of acute myeloid leukemia (AML). Studies have shown that the combination of these drugs exhibits synergy in inhibiting AML cell lines, suggesting that Erismodegib could enhance the effectiveness of existing treatments for this type of leukemia​​.

Safety And Hazards

Common side effects of Erismodegib include muscle spasms, hair loss, fatigue, abdominal pain, nausea, headache, and weight loss . It is primarily metabolized by CYP3A and is eliminated hepatically .

Future Directions

Erismodegib is currently being investigated as a potential treatment for various types of cancer, including pancreatic cancer, breast cancer, basal cell carcinoma of the skin, small cell lung cancer, and others . Further studies of real-world experiences are needed to better understand the correct management of the drug, alternative dosing regimens, and differences with other Hedgehog inhibitors .

properties

IUPAC Name

N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N3O3/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29/h4-13,16-17H,14-15H2,1-3H3,(H,31,33)/t16-,17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZJRYRQSPEMTK-CALCHBBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009335
Record name Sonidegib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The hedgehog pathway is involved in many human cancers. Sonidegib effectively inhibits the regulator called smoothened (Smo), preventing the hedgehog pathway from functioning. As a result, tumours that depend on the hedgehog pathway are unable to grow. (1)
Record name Sonidegib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sonidegib

CAS RN

956697-53-3
Record name Sonidegib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956697-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sonidegib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956697533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sonidegib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sonidegib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erismodegib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SONIDEGIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RLU3VTK5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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